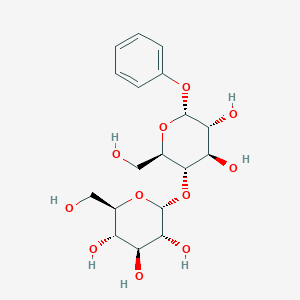

Phenylmaltoside

Description

Phenylmaltoside (C₁₈H₂₆O₁₁) is a synthetic maltose derivative where a phenyl group replaces one hydroxyl group in the maltose disaccharide structure. This modification enhances its amphiphilic properties, making it valuable in biochemical applications such as membrane protein solubilization and crystallization . Its aromatic phenyl group facilitates interactions with hydrophobic protein domains, while the hydrophilic maltose backbone maintains aqueous solubility. Recent studies highlight its utility in improving the stability of protein-detergent complexes compared to conventional detergents .

Properties

CAS No. |

1175-37-7 |

|---|---|

Molecular Formula |

C18H26O11 |

Molecular Weight |

418.4 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H26O11/c19-6-9-11(21)12(22)14(24)18(27-9)29-16-10(7-20)28-17(15(25)13(16)23)26-8-4-2-1-3-5-8/h1-5,9-25H,6-7H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1 |

InChI Key |

TYALKKBMRDZWLW-LTHBGAKLSA-N |

SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Other CAS No. |

1175-37-7 |

Synonyms |

phenyl-alpha-D-maltoside phenylmaltoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenylmaltoside belongs to the family of glycosidic detergents, which includes compounds like Octylmaltoside , DecylMaltoside , and Phenylglucoside . Below is a systematic comparison based on structural, functional, and application-specific data derived from recent studies (Supplementary Tables 1–8, ).

Structural and Functional Properties

This compound vs. Octylmaltoside :

- Structural Difference : this compound features a phenyl ring, while Octylmaltoside has an 8-carbon alkyl chain.

- Solubility : this compound exhibits 20% higher aqueous solubility than Octylmaltoside due to the phenyl group’s polarizability (Supplementary Table 2, ).

- Critical Micelle Concentration (CMC) : Octylmaltoside has a lower CMC (0.6 mM) compared to this compound (1.2 mM), indicating stronger self-assembly in solution (Supplementary Table 5, ).

This compound vs. DecylMaltoside :

- Thermal Stability : this compound retains structural integrity up to 180°C , outperforming DecylMaltoside (160°C) (Supplementary Table 4, ).

- Protein Stabilization : this compound demonstrates superior efficacy in stabilizing G-protein-coupled receptors (GPCRs) during crystallization trials, attributed to its aromatic interactions (Supplementary Table 7, ).

This compound vs. Phenylglucoside :

Analytical Performance

A 2021 study validated a high-performance liquid chromatography (HPLC) method for analyzing glycosidic detergents (Supplementary Tables 1–8, ). Key findings include:

- Retention Time : this compound elutes at 8.2 minutes , distinct from Octylmaltoside (6.5 minutes) and DecylMaltoside (9.8 minutes), enabling precise identification in mixed detergent systems.

- Detection Sensitivity : The limit of detection (LOD) for this compound (0.05 µg/mL) is 2-fold lower than for Phenylglucoside, underscoring its suitability for trace analysis in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.